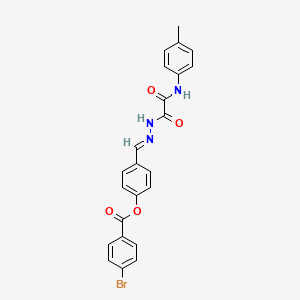
N-(2-(2-(2-Furylmethylene)hydrazino)-2-oxoethyl)-4-propoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2-(2-Furylmethylene)hydrazino)-2-oxoethyl)-4-propoxybenzamide is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a hydrazine group attached to a carbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(2-Furylmethylene)hydrazino)-2-oxoethyl)-4-propoxybenzamide typically involves the condensation of 2-furylmethylenehydrazine with 4-propoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually refluxed in an organic solvent like dichloromethane or ethanol to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(2-(2-Furylmethylene)hydrazino)-2-oxoethyl)-4-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazones.
Aplicaciones Científicas De Investigación
N-(2-(2-(2-Furylmethylene)hydrazino)-2-oxoethyl)-4-propoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N-(2-(2-(2-Furylmethylene)hydrazino)-2-oxoethyl)-4-propoxybenzamide involves its interaction with specific molecular targets such as enzymes or receptors. The hydrazone group can form covalent bonds with the active sites of enzymes, leading to their inhibition. This interaction can disrupt various biochemical pathways, resulting in the desired therapeutic or chemical effect.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-(2-(2-Furylmethylene)hydrazino)-2-oxoethyl)-4-methoxybenzamide
- N-(2-(2-(2-Furylmethylene)hydrazino)-2-oxoethyl)-4-ethoxybenzamide
- N-(2-(2-(2-Furylmethylene)hydrazino)-2-oxoethyl)-4-chlorobenzamide
Uniqueness
N-(2-(2-(2-Furylmethylene)hydrazino)-2-oxoethyl)-4-propoxybenzamide is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with molecular targets compared to its analogs.
Propiedades
Fórmula molecular |
C17H19N3O4 |
|---|---|
Peso molecular |
329.35 g/mol |
Nombre IUPAC |
N-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoethyl]-4-propoxybenzamide |
InChI |
InChI=1S/C17H19N3O4/c1-2-9-23-14-7-5-13(6-8-14)17(22)18-12-16(21)20-19-11-15-4-3-10-24-15/h3-8,10-11H,2,9,12H2,1H3,(H,18,22)(H,20,21)/b19-11+ |
Clave InChI |
IZFOKOXVRNWGTH-YBFXNURJSA-N |
SMILES isomérico |
CCCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=CO2 |
SMILES canónico |
CCCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12023549.png)
![11-[(5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid](/img/structure/B12023552.png)
![5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12023557.png)
![[2-ethoxy-4-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12023558.png)

![(5Z)-3-(4-Methoxybenzyl)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12023587.png)
![3-({3-[(5E)-5-(3-{3-[(3-carboxyphenyl)amino]-3-oxopropyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B12023592.png)
![5-[4-(benzyloxy)-3-methoxyphenyl]-3-hydroxy-1-(3-methoxypropyl)-4-({4-[(4-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12023602.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12023607.png)
![3-(4-chlorophenyl)-2-[(4-methylbenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12023614.png)
![4-methoxy-N-[2-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B12023618.png)

![N-(2-ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12023644.png)
![Methyl 2-[3-(4-butoxybenzoyl)-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12023657.png)
